

An In-depth Technical Guide on the Interaction of SHAAGtide with FPRL1

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptide agonist **SHAAGtide** and its interaction with the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2. **SHAAGtide**, a cleavage product of the chemokine CCL23, has emerged as a significant modulator of inflammatory responses through its high-affinity binding to FPRL1. This document details the biochemical generation of **SHAAGtide**, its functional effects on immune cells, the underlying signaling pathways, and detailed protocols for key experimental assays. All quantitative data are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams.

Introduction

The Formyl Peptide Receptor-Like 1 (FPRL1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes. It plays a crucial role in the innate immune system by recognizing a variety of pathogen- and host-derived molecules to mediate inflammatory responses. While initially identified as a low-affinity receptor for N-formyl peptides, FPRL1 is now understood to be a promiscuous receptor with a wide range of ligands, including lipids and peptides.

One such endogenous peptide ligand is **SHAAGtide**, an 18-amino acid peptide (MLWRRKIGPQMTLSHAAG) derived from the C-terminus of the chemokine CCL23 (also



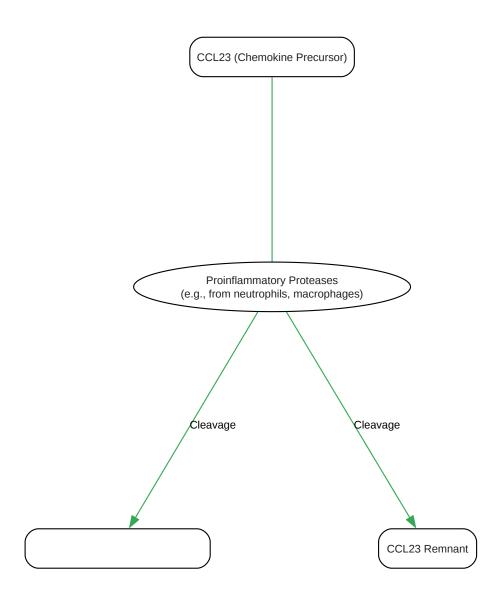
known as MIP-3). Proinflammatory proteases, such as those present at sites of inflammation, cleave CCL23 to liberate **SHAAGtide**, which then acts as a potent and specific agonist for FPRL1. This interaction triggers a cascade of intracellular signaling events, leading to key cellular responses such as calcium mobilization and chemotaxis, thereby playing a critical role in the modulation of inflammation.

Generation of SHAAGtide from CCL23

SHAAGtide is not a primary gene product but is generated through the proteolytic cleavage of the chemokine CCL23. This process is a key regulatory step in the local inflammatory environment.

Logical Relationship: From Precursor to Active Ligand





Caption: Generation of **SHAAGtide** from CCL23 via proteolytic cleavage.



Quantitative Analysis of SHAAGtide-FPRL1 Interaction

The interaction of **SHAAGtide** with FPRL1 has been characterized by its high affinity and potent induction of cellular responses. The following tables summarize the key quantitative data from functional assays.

Table 1: Functional Potency of **SHAAGtide** at FPRL1

Assay Type	Cell Type	Parameter	Value (EC₅o)	Reference
Calcium Mobilization	Human Neutrophils	EC50	~10 nM	[1]
Calcium Mobilization	FPRL1- transfected HEK293 cells	EC50	~5 nM	
Chemotaxis	Human Monocytes	EC50	~20 nM	[1]
Chemotaxis	Human Neutrophils	EC50	~15 nM	[1]

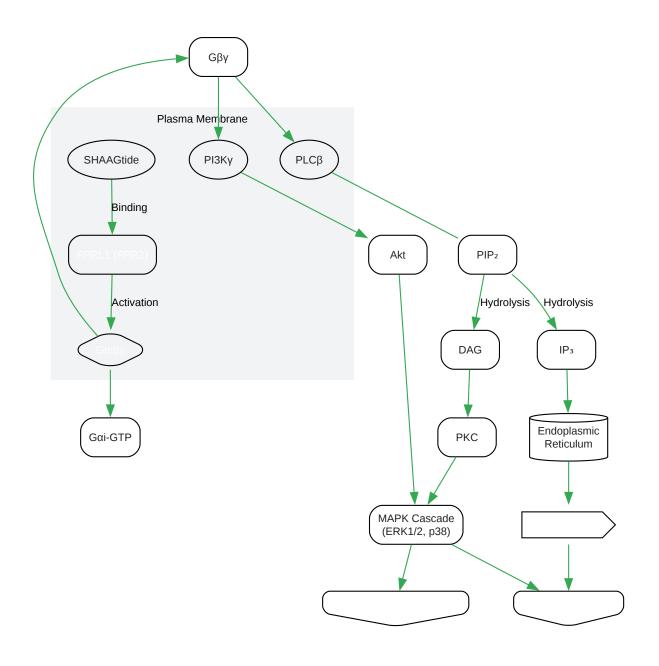
Note: Specific Ki values for the binding affinity of **SHAAGtide** to FPRL1 are not readily available in the public literature; however, the low nanomolar EC₅₀ values in functional assays suggest a high binding affinity.

Signaling Pathways Activated by SHAAGtide-FPRL1 Interaction

Upon binding of **SHAAGtide**, FPRL1, a G α i-coupled receptor, initiates a cascade of intracellular signaling events that culminate in the characteristic cellular responses of immune cells.

SHAAGtide-FPRL1 Signaling Cascade





Caption: SHAAGtide-FPRL1 signaling pathway.

Experimental Protocols



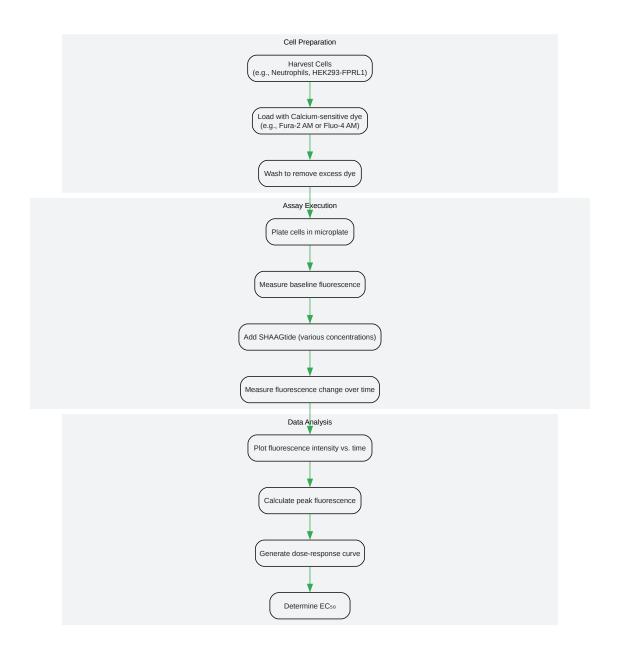
Detailed methodologies are crucial for the reproducible study of the **SHAAGtide**-FPRL1 interaction. Below are protocols for two key functional assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow: Calcium Mobilization Assay





Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:



· Cell Preparation:

- Isolate primary human neutrophils from healthy donor blood using a density gradient centrifugation method or use cultured cells stably expressing FPRL1 (e.g., HEK293-FPRL1).
- Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca^{2+} and Mg^{2+}) at a concentration of 1-5 x 10^6 cells/mL.
- \circ Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 μ M) or Fluo-4 AM (1-4 μ M), by incubating at 37°C for 30-60 minutes in the dark.
- Wash the cells twice with the buffer to remove extracellular dye.
- Resuspend the cells in the buffer at the desired final concentration.

Assay Performance:

- Pipette the cell suspension into a 96-well black, clear-bottom microplate.
- Use a fluorescence plate reader to measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
- Add varying concentrations of SHAAGtide to the wells.
- Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-5 minutes). For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm with excitation at ~490 nm.

Data Analysis:

- The change in intracellular calcium is reflected by the change in fluorescence intensity or ratio.
- Determine the peak fluorescence response for each concentration of SHAAGtide.
- Plot the peak response against the logarithm of the SHAAGtide concentration to generate a dose-response curve.



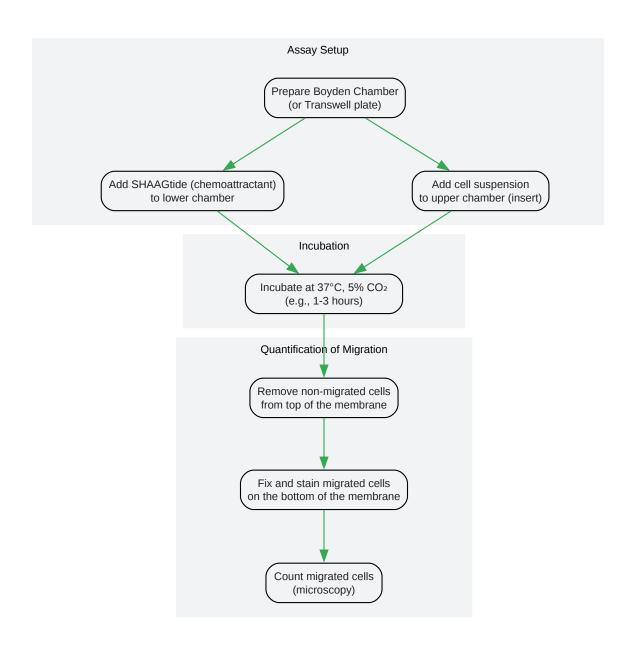
• Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.

Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant gradient.

Experimental Workflow: Chemotaxis Assay (Boyden Chamber)





Caption: Workflow for a Boyden chamber chemotaxis assay.

Detailed Protocol:



· Assay Setup:

- Use a Boyden chamber or a multi-well plate with Transwell inserts (typically with a 3-5 μm pore size for neutrophils and monocytes).
- Add medium containing various concentrations of SHAAGtide to the lower wells of the plate. The medium should be serum-free or have a low serum concentration.
- \circ Isolate and resuspend primary human neutrophils or monocytes in the same medium at a concentration of 1-2 x 10 6 cells/mL.
- Add the cell suspension to the upper chamber of the Transwell inserts.

Incubation:

 Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 60-120 minutes for neutrophils, and can be longer for monocytes).

Quantification of Migrated Cells:

- After incubation, carefully remove the Transwell inserts.
- Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde.
- Stain the cells with a suitable stain, such as Giemsa or DAPI.
- Allow the membrane to dry, and then count the number of migrated cells in several highpower fields under a microscope.

Data Analysis:

Calculate the average number of migrated cells for each concentration of SHAAGtide.



- Plot the number of migrated cells against the SHAAGtide concentration.
- Determine the EC₅₀ value from the resulting dose-response curve.

Conclusion

SHAAGtide represents a potent, endogenously generated agonist for FPRL1, highlighting a sophisticated mechanism for the regulation of inflammation. Its high affinity and specific activation of FPRL1 make it a valuable tool for studying the roles of this receptor in health and disease. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the **SHAAGtide**-FPRL1 axis in inflammatory and immune-related disorders. Further research is warranted to fully elucidate the in vivo relevance of **SHAAGtide** and its potential as a biomarker or therapeutic target.

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